7-Chloroquinoline-3-carboxamide is a significant compound within the quinoline family, known for its diverse biological activities and potential therapeutic applications. This compound features a chloro group at the 7-position and a carboxamide functional group at the 3-position of the quinoline ring. The structural configuration of 7-chloroquinoline-3-carboxamide enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
7-Chloroquinoline-3-carboxamide belongs to the class of heterocyclic compounds known as quinolines. Quinolines are characterized by their bicyclic structure, comprising a benzene ring fused to a pyridine ring. This particular derivative is classified as an amide due to the presence of the carboxamide group.
The synthesis of 7-chloroquinoline-3-carboxamide can be achieved through several methods:
The synthetic procedures often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as cyanuric chloride for functionalization. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to confirm the structure of synthesized compounds .
The structural features contribute to its pharmacological properties, allowing it to interact with various biological targets effectively.
7-Chloroquinoline-3-carboxamide can undergo several chemical reactions:
These reactions are typically facilitated using reagents such as lithium aluminum hydride for reductions or strong acids/bases for hydrolysis.
The mechanism of action for 7-chloroquinoline-3-carboxamide involves its interaction with biological macromolecules:
In vitro studies have demonstrated that certain derivatives exhibit IC values indicating their potency against cancer cell lines like MCF-7 (human breast cancer) and HCT-116 (colon carcinoma) .
Relevant data from molecular modeling studies indicate favorable logP values for membrane permeability, suggesting good bioavailability potential.
7-Chloroquinoline-3-carboxamide has several scientific uses:
7-Chloroquinoline-3-carboxamide derivatives exhibit significant pro-apoptotic activity in human bladder carcinoma cells (5637 lineage). Studies demonstrate dose- and time-dependent cytotoxicity, with IC₅₀ values ranging from 1.92–5.18 μM after 48-hour exposure. At 20 μM, these compounds induce apoptosis in >60% of cells, confirmed by Annexin V/PI staining and caspase-3/7 activation [1] [4].
Modulation of pro-apoptotic/anti-apoptotic protein expression is a key mechanism. Treatment downregulates anti-apoptotic Bcl-2 and Bcl-xL by 50–70%, while upregulating pro-apoptotic Bax and Bak by 2.5–3.5-fold. This disrupts mitochondrial membrane potential, triggering cytochrome c release and apoptosome formation [1].
Table 1: Apoptotic Protein Expression in 5637 Cells After 24h Treatment (20 μM)
Protein | Change vs. Control | Function |
---|---|---|
Bcl-2 | ↓65% | Anti-apoptotic |
Bax | ↑250% | Pro-apoptotic |
Caspase-9 | Activated (3.1-fold) | Apoptosis execution |
Survivin | ↓80% | IAP inhibition |
In triple-negative breast cancer (MDA-MB-231), 7-chloroquinoline-3-carboxamide derivatives induce G0/G1 phase arrest by modulating cyclin-CDK complexes. Treatment reduces cyclin D1/CDK4/6 expression by 40–60%, increasing p21WAF1/CIP1 and p27KIP1 by 3.2-fold. This halts Rb phosphorylation, blocking G1-S transition [4].
Synergistic effects with taxane-based chemotherapeutics enhance efficacy. Combining 5 μM derivative with paclitaxel (10 nM) reduces viable tumor cells by 85% vs. 40–50% for monotherapies (CI = 0.3–0.5). Mechanistically, it stabilizes microtubule disruption while arresting cells in vulnerable G0/G1 phases [4].
Table 2: Cell Cycle Distribution in MDA-MB-231 Cells After Treatment
Treatment | G0/G1 (%) | S (%) | G2/M (%) |
---|---|---|---|
Control | 45.2 | 32.1 | 22.7 |
7-Chloro derivative (5μM) | 68.3 | 15.4 | 16.3 |
Paclitaxel (10nM) | 39.8 | 28.5 | 31.7 |
Combination | 79.6 | 8.2 | 12.2 |
Inhibition of HIF-1α transcriptional activation occurs under hypoxic conditions (1% O₂). Derivatives reduce HIF-1α protein levels by 70–80% and suppress VEGF secretion by 90% in renal carcinoma cells (786-O lineage). This impairs angiogenesis by blocking HIF-1α binding to hypoxia-response elements (HREs) in target genes [1] [4].
Disruption of HDAC4/NCoR1/HDAC3 complex formation modulates metastatic signaling. The compound binds HDAC4’s MEF2-binding domain (Kd = 0.44 μM), preventing NCoR1/HDAC3 recruitment. This derepresses tumor-suppressor genes (e.g., CAV1, CDH1), reducing invasion and matrix metalloproteinase (MMP-9) activity by 75% [1] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1